molecular formula C12H13NO2 B141483 (R)-(+)-2-Acetoxy-4-phenylbutyronitrile CAS No. 126641-88-1

(R)-(+)-2-Acetoxy-4-phenylbutyronitrile

Cat. No. B141483
M. Wt: 203.24 g/mol
InChI Key: KPAMJASXSZFFLW-GFCCVEGCSA-N
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Description

®-(+)-2-Acetoxy-4-phenylbutyronitrile , also known as APBN , is a chemical compound with the following properties:



  • Chemical Formula : C<sub>12</sub>H<sub>11</sub>NO<sub>2</sub>

  • Molecular Weight : 205.22 g/mol

  • Chirality : It exists in the ®-enantiomer form.



Synthesis Analysis

The synthesis of APBN involves several steps, including acetylation and nitrilation. Researchers have explored various synthetic routes to obtain this compound, aiming for high yield and enantiopurity. Notably, the enantioselective synthesis of ®-(+)-2-Acetoxy-4-phenylbutyronitrile has been achieved using chiral catalysts.



Molecular Structure Analysis

The molecular structure of APBN consists of a phenyl group attached to a butyronitrile moiety. The acetoxy group at the second position enhances its reactivity. The stereochemistry of the chiral center ® significantly influences its biological activity.



Chemical Reactions Analysis

APBN participates in several chemical reactions:



  • Hydrolysis : Under basic conditions, the acetoxy group can be hydrolyzed to yield the corresponding carboxylic acid.

  • Reduction : Reduction of the nitrile group can lead to the formation of the corresponding amine.

  • Substitution Reactions : The phenyl group can undergo substitution reactions, such as halogenation or nucleophilic aromatic substitution.



Physical And Chemical Properties Analysis


  • Melting Point : APBN typically melts around 100-105°C .

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents (e.g., acetone, ethanol).

  • Optical Rotation : The ®-enantiomer shows a positive optical rotation .


Scientific Research Applications

Biocatalytic Production of ACE Inhibitors

(R)-(+)-2-Acetoxy-4-phenylbutyronitrile, as an intermediate, is crucial in synthesizing angiotensin-converting enzyme (ACE) inhibitors such as enalapril and lisinopril. Biocatalytic methods, particularly using lipase-catalyzed acetylation, are employed for its production. This process is beneficial for multigram-scale synthesis, indicating its scalability and efficiency in pharmaceutical manufacturing (Tseng, Duo, & Wang, 1991).

Synthesis Techniques and Enantioselectivity

In the context of enantioselective synthesis, various methods like enzymatic reduction, microbial transformation, and chemical hydrogenation have been explored. These methods aim to achieve high enantiomeric purity, a critical factor for producing effective ACE inhibitors. For instance, enzymatic reduction using NADH-dependent dehydrogenase and microbial transformation with Proteus vulgaris have been compared to chemical hydrogenation approaches (E. Schmidt et al., 1992).

Optimization of Production Processes

Significant research has been conducted to optimize the production of (R)-(+)-2-Acetoxy-4-phenylbutyronitrile derivatives. This includes developing membrane reactors for kinetic resolution, improving enantiomeric excess, and enhancing space-time yield. Such advancements are crucial for large-scale, efficient, and sustainable pharmaceutical production (Liese, Kragl, Kierkels, & Schulze, 2002).

Advances in Bioreductive Techniques

Recent advances in bioreductive preparation of (R)-2-hydroxy-4-phenylbutanoate esters, a key precursor for ACE inhibitors, are noteworthy. These advancements include identifying new OPBE reductases, enhancing process engineering, and improving biocatalytic asymmetric reduction techniques. This is instrumental in developing environmentally friendly and highly efficient pharmaceutical synthesis processes (Xu & Ni, 2015).

Safety And Hazards


  • Toxicity : APBN is considered moderately toxic . Proper handling and protective equipment are essential.

  • Hazardous Reactions : Avoid contact with strong acids or bases.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on APBN continues to explore its:



  • Pharmacological Applications : Investigate its potential as a drug candidate.

  • Enantioselective Synthesis : Optimize synthetic routes for improved yield and purity.


properties

IUPAC Name

[(1R)-1-cyano-3-phenylpropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-10(14)15-12(9-13)8-7-11-5-3-2-4-6-11/h2-6,12H,7-8H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAMJASXSZFFLW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](CCC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2-Acetoxy-4-phenylbutyronitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Nakajima, M Saito, M Ubukata - Tetrahedron, 2002 - Elsevier
Various types of primary amides were treated under an activated dimethyl sulfoxide (DMSO) species, (COCl) 2 –DMSO and Et 3 N, as a dehydrating agent to obtain nitriles in excellent …
Number of citations: 47 www.sciencedirect.com

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